3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane
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Overview
Description
3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which 3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane exerts its effects involves interactions with various molecular targets. The sulfur atom in the compound can form strong interactions with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the bicyclic structure allows the compound to fit into specific binding sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A simpler analog without the butylsulfanyl group.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains a ketone group, making it more reactive in certain chemical reactions.
Uniqueness
3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
CAS No. |
918647-71-9 |
---|---|
Molecular Formula |
C12H22OS |
Molecular Weight |
214.37 g/mol |
IUPAC Name |
3-(2-butylsulfanylethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H22OS/c1-2-3-7-14-8-6-10-4-5-11-12(9-10)13-11/h10-12H,2-9H2,1H3 |
InChI Key |
LJFSEWPRGWRRFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCC1CCC2C(C1)O2 |
Origin of Product |
United States |
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